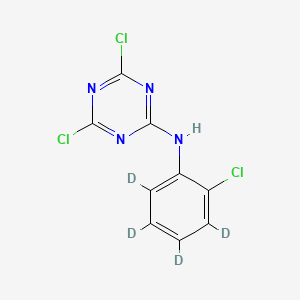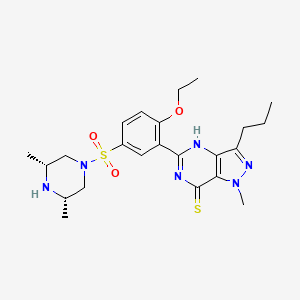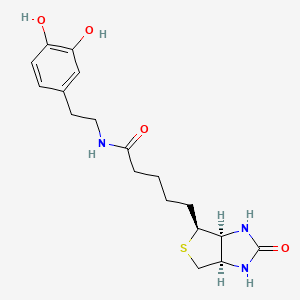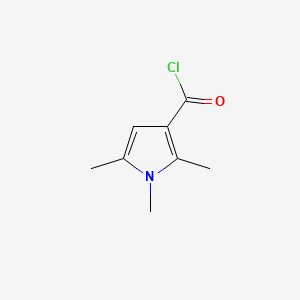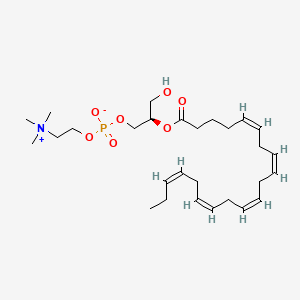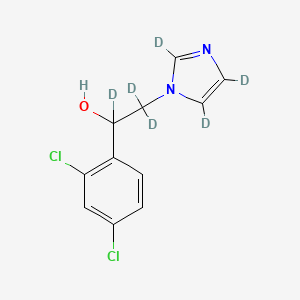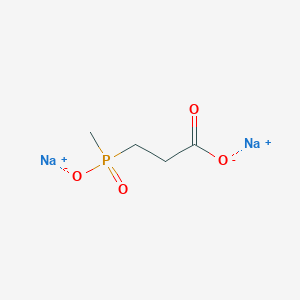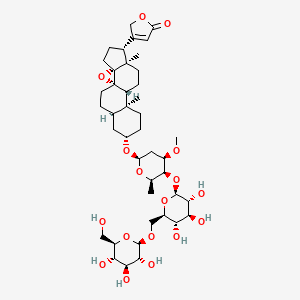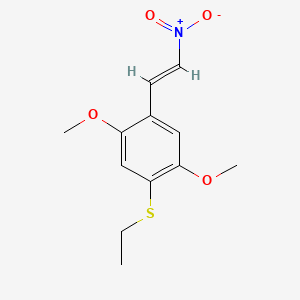
N-Nitroso Nipecotic Acid-d4 (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitroso Nipecotic Acid-d4 (Major) is a deuterated form of N-Nitroso Nipecotic Acid, which is a derivative of nipecotic acid. This compound is often used as a reference standard in various scientific research applications due to its stable isotopic labeling. The deuterium atoms in N-Nitroso Nipecotic Acid-d4 replace the hydrogen atoms, making it useful in mass spectrometry and other analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso Nipecotic Acid-d4 typically involves the nitrosation of nipecotic acid-d4. The reaction is carried out under controlled conditions to ensure the selective formation of the N-nitroso derivative. Common reagents used in this process include nitrosating agents such as sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of N-Nitroso Nipecotic Acid-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Nitroso Nipecotic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the nitroso group to a nitro group under oxidative conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: The major product is N-Nitro Nipecotic Acid-d4.
Reduction: The major product is N-Amino Nipecotic Acid-d4.
Substitution: The products vary depending on the nucleophile used in the reaction.
Applications De Recherche Scientifique
N-Nitroso Nipecotic Acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of nipecotic acid derivatives.
Biology: Employed in metabolic studies to trace the pathways of nipecotic acid metabolism.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Used in the development of analytical methods for quality control and assurance in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of N-Nitroso Nipecotic Acid-d4 involves its interaction with various molecular targets and pathways. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression.
Comparaison Avec Des Composés Similaires
N-Nitroso Nipecotic Acid-d4 can be compared with other similar compounds such as:
N-Nitroso Nipecotic Acid: The non-deuterated form, which lacks the stable isotopic labeling.
N-Nitroso Proline: Another nitroso derivative with similar chemical properties but different biological activity.
N-Nitroso Pyrrolidine: A structurally related compound with distinct reactivity and applications.
N-Nitroso Nipecotic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in various research applications.
Propriétés
Numéro CAS |
1329834-25-4 |
|---|---|
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
162.181 |
Nom IUPAC |
2,2,6,6-tetradeuterio-1-nitrosopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c9-6(10)5-2-1-3-8(4-5)7-11/h5H,1-4H2,(H,9,10)/i3D2,4D2 |
Clé InChI |
YGOAQYQGTQBALO-KHORGVISSA-N |
SMILES |
C1CC(CN(C1)N=O)C(=O)O |
Synonymes |
1-Nitroso-3-piperidinecarboxylic Acid-d4; 1-Nitrosonipecotic Acid-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


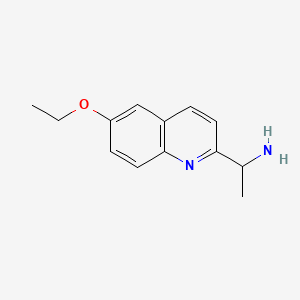
![Pyrazolo[1,5-A]pyridine-3,7-diol](/img/structure/B589023.png)
